Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Overview
Description
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound with the molecular formula C14H22O6 . It has a molecular weight of 286.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Structure
Total Synthesis of (-)-AL-2 : A study by Miyakoshi and Mukai (2003) presents the first total synthesis of (-)-AL-2, utilizing a palladium catalyst and a derivative of diethyl l-tartrate. This synthesis involves intramolecular acetalization and the formation of the diacetylenic spiroacetal enol ether natural products (Miyakoshi & Mukai, 2003).
Synthesis and Structure of Derivatives : Research by Kuroyan et al. (1991) details the synthesis of diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, highlighting its formation and chemical transformations (Kuroyan et al., 1991).
Crystallography and Molecular Structure
- Crystal Structure Analysis : A 2013 study by Magerramov et al. investigates the crystal structure of a related compound, diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, using X-ray crystallography (Magerramov et al., 2013).
Applications in Organic Synthesis
Synthesis of Acrylamides : Farkas et al. (2015) conducted research on the palladium-catalysed aminocarbonylation of iodoalkenes derived from 2-acetylcyclohexanone, leading to the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This study highlights the potential of using these compounds in organic synthesis (Farkas et al., 2015).
Naturally Occurring Diacetylenic Spiroacetal Enol Ethers : Another study by Miyakoshi, Aburano, and Mukai (2005) describes the synthesis of five diacetylenic spiroacetal enol ether natural products, emphasizing the versatility of these compounds in natural product synthesis (Miyakoshi et al., 2005).
Other Notable Studies
Flexible Synthesis of Spiroacetals : Research by Schwartz et al. (2005) outlines a new approach to synthesizing enantiomerically pure dioxaspiro[4.5]decanes, demonstrating the flexibility and utility of these compounds in producing complex molecular structures (Schwartz et al., 2005).
Phase Equilibria Studies : A study by Melo et al. (2012) provides data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in various sustainable solvents, offering insights into potential applications in alternative reaction processes (Melo et al., 2012).
Properties
IUPAC Name |
diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNFERLAOCGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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